molecular formula C20H17ClN2O6S2 B2741184 5-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide CAS No. 923677-41-2

5-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2741184
CAS No.: 923677-41-2
M. Wt: 480.93
InChI Key: CMKCAUACDSYIHR-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C20H17ClN2O6S2 and its molecular weight is 480.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Krátký et al. (2012) focused on the antimicrobial activity of novel sulfonamides, showcasing the potential of sulfonamide compounds in fighting infections caused by Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Their research highlights the broad-spectrum antimicrobial properties that could be relevant for compounds with similar chemical structures (Krátký et al., 2012).

Materials Science: Polyimides

Mehdipour‐Ataei et al. (2004) explored the synthesis and properties of novel thermally stable polyimides based on flexible diamine, which included sulfone, ether, and amide structures. This research indicates the significance of such compounds in developing new materials with high thermal stability and flexibility for advanced technological applications (Mehdipour‐Ataei et al., 2004).

Pharmaceutical Applications

The structure and properties of glibenclamide, a compound with a similar chemical structure, were studied by Sanz et al. (2012). Glibenclamide is an antidiabetic drug, and the research into its structure in various states offers insights into how modifications to the chemical structure can affect drug performance and stability (Sanz et al., 2012).

Properties

IUPAC Name

5-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S2/c1-29-14-5-7-15(8-6-14)31(27,28)19(18-3-2-10-30-18)12-22-20(24)16-11-13(21)4-9-17(16)23(25)26/h2-11,19H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKCAUACDSYIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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